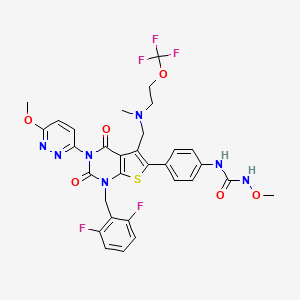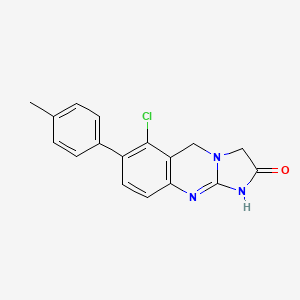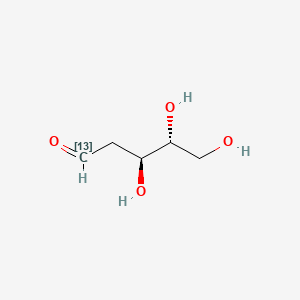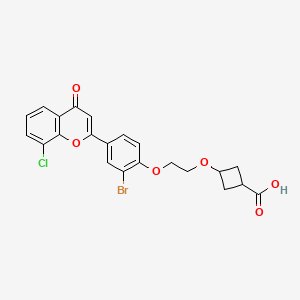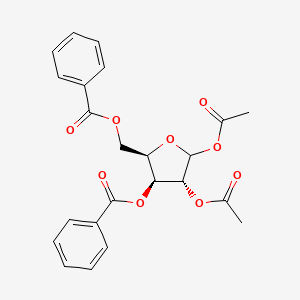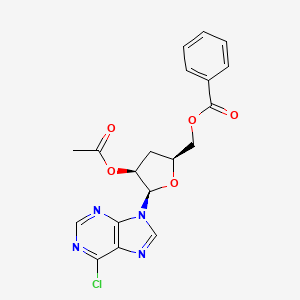
Antiviral agent 23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 23 is a synthetic compound designed to inhibit the replication of various viruses. It has shown broad-spectrum antiviral activity and is being studied for its potential use in treating viral infections such as influenza, hepatitis, and coronaviruses. The compound is part of a class of antiviral agents that target specific viral enzymes or proteins, disrupting the viral life cycle and preventing the spread of infection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 23 typically involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines. These reactions are usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
Antiviral agent 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antiviral activity or reduced toxicity.
科学研究应用
Antiviral agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell culture and animal models.
Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
作用机制
The mechanism of action of Antiviral agent 23 involves the inhibition of viral enzymes or proteins essential for viral replication. The compound binds to the active site of these enzymes, preventing them from catalyzing necessary reactions in the viral life cycle. This disruption leads to the inhibition of viral replication and the eventual clearance of the virus from the host.
Molecular Targets and Pathways
Viral Polymerases: this compound targets viral RNA or DNA polymerases, inhibiting the synthesis of viral genetic material.
Proteases: The compound also inhibits viral proteases, preventing the processing of viral polyproteins into functional proteins.
Entry Inhibitors: In some cases, this compound can block the entry of viruses into host cells by binding to viral surface proteins.
相似化合物的比较
Antiviral agent 23 is compared with other similar compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral RNA polymerases, but this compound has shown broader activity against multiple virus families.
Favipiravir: While both are nucleoside analogs, this compound has a different mechanism of action and targets additional viral enzymes.
Molnupiravir: Similar in structure, but this compound has demonstrated higher potency in preclinical studies.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Ribavirin
- Acyclovir
This compound stands out due to its broad-spectrum activity, unique mechanism of action, and potential for use in various scientific and medical applications. Further research and development are ongoing to fully realize its potential as a versatile antiviral agent.
属性
分子式 |
C18H21N5O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI 键 |
WBJVJFOITZTVRG-OWYXCUOISA-N |
手性 SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
规范 SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


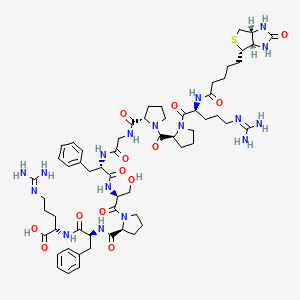
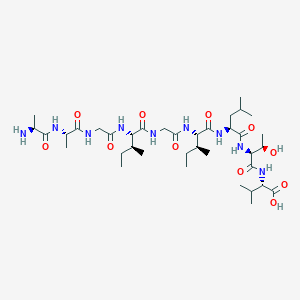
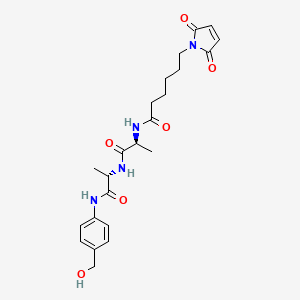
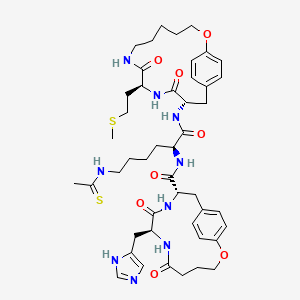

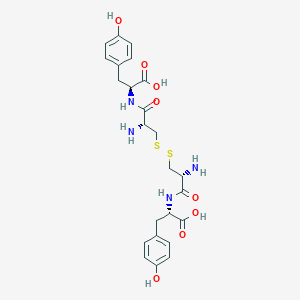
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
